molecular formula C6H9NO6 B026633 Isosorbide 2-nitrate CAS No. 16106-20-0

Isosorbide 2-nitrate

Cat. No. B026633
CAS RN: 16106-20-0
M. Wt: 191.14 g/mol
InChI Key: YWXYYJSYQOXTPL-JGWLITMVSA-N
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Description

Synthesis Analysis

The synthesis of isosorbide, including its nitrate derivatives like isosorbide 2-nitrate, remains a technical challenge due to the need to control several competitive reactions to avoid side reactions such as degradation and polymerization. Various studies have proposed innovative and varied methods to achieve high molar yields of isosorbide and its derivatives, highlighting the ongoing research and development efforts in this field (Dussenne et al., 2017).

Molecular Structure Analysis

The molecular structure of isosorbide 2-nitrate is characterized by the presence of nitrate groups that are critical for its vasodilatory activity. These structures facilitate the release of nitric oxide (NO), a key mediator in vascular smooth muscle relaxation. The structural attributes of isosorbide derivatives influence their pharmacological properties, including vasodilation and the ability to increase blood flow.

Chemical Reactions and Properties

Isosorbide 2-nitrate engages in chemical reactions that release nitric oxide (NO) in the vascular system. This process involves the bioactivation of organic nitrate esters to NO, which then activates guanylyl cyclase to increase cGMP levels within smooth muscle cells, leading to vasodilation. The specific chemical pathways and interactions of isosorbide 2-nitrate with other molecules in the body are crucial for understanding its mechanisms of action and therapeutic potential (Wong & Fukuto, 1999).

Scientific Research Applications

  • Cardiovascular Applications :

    • It decreases systolic blood pressure, left ventricular ejection time, left ventricular size, and triple product while improving left ventricular wall motion (Hardarson, Henning, & O'rourke, 1977).
    • Isosorbide dinitrate significantly reduces portal pressure in stable cirrhotics, necessitating titration for maximal hemodynamic benefits (Blei et al., 1987).
    • It improves pump function at submaximal workloads in patients with congestive heart failure, allowing for more comfortable exercise performance (Franciosa & Cohn, 1979).
    • Its application in coronary arteries leads to changes in regional wall motion, contractility, and pump function in coronary heart disease patients (Rutsch & Schmutzler, 1981).
  • Therapeutic Uses :

    • Isosorbide dinitrate is used in the treatment of angina pectoris, myocardial infarction, and congestive heart failure due to its effects on vascular smooth muscles and inhibition of platelet aggregation (Torfgård & Ahlner, 1994).
    • It provides relief from angina pectoris within 10 minutes, with effects lasting 2 to 3 hours (Dresdale et al., 1963).
  • Other Applications :

    • Isosorbide-2-carbamate esters, derived from Isosorbide, are potent and selective inhibitors of human plasma butyrylcholinesterase, suggesting potential uses in pharmacology (Carolan et al., 2008).
    • Isosorbide nitrates, including isosorbide dinitrate, can cause adverse reactions like headache, weakness, and mild dizziness, indicating a need for careful monitoring in clinical settings (Borcan et al., 2020).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Isosorbide dinitrate has been an effective treatment for ischemic heart disease for over 100 years . The anti-ischemic and exercise-promoting benefits of sublingually administered nitrates are well established. Nitroglycerin is indicated for the relief of an established attack of angina and for prophylactic use, but its effects are short-lived . In an effort to increase the duration of beneficial effects, long-acting orally administered and topical applications of nitrates have been developed .

properties

IUPAC Name

[(3R,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXYYJSYQOXTPL-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873331
Record name Isosorbide-2-mononitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isosorbide 2-nitrate

CAS RN

16106-20-0
Record name Isosorbide 2-mononitrate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosorbide-2-mononitrate
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Record name Isosorbide-2-mononitrate
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Record name 1,4:3,6-dianhydro-D-glucitol 2-nitrate
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Record name ISOSORBIDE 2-NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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